molecular formula C20H20N2O4S B263147 METHYL 2-[({[(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]BENZOATE

METHYL 2-[({[(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]BENZOATE

Cat. No.: B263147
M. Wt: 384.5 g/mol
InChI Key: UEUDBFPKWYOBQP-UHFFFAOYSA-N
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Description

METHYL 2-[({[(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety, a benzoate ester, and a sulfanyl group, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

methyl 2-[2-oxo-2-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)methylamino]ethyl]sulfanylbenzoate

InChI

InChI=1S/C20H20N2O4S/c1-26-20(25)15-4-2-3-5-17(15)27-12-19(24)21-11-13-6-8-16-14(10-13)7-9-18(23)22-16/h2-6,8,10H,7,9,11-12H2,1H3,(H,21,24)(H,22,23)

InChI Key

UEUDBFPKWYOBQP-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1SCC(=O)NCC2=CC3=C(C=C2)NC(=O)CC3

Canonical SMILES

COC(=O)C1=CC=CC=C1SCC(=O)NCC2=CC3=C(C=C2)NC(=O)CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[({[(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]BENZOATE typically involves multi-step organic reactions. One common route includes:

    Formation of the Quinoline Derivative: Starting with a suitable quinoline precursor, such as 2-oxo-1,2,3,4-tetrahydroquinoline, the compound is functionalized to introduce the necessary substituents.

    Amidation Reaction: The quinoline derivative undergoes an amidation reaction with an appropriate amine, such as methylamine, to form the intermediate.

    Thioester Formation: The intermediate is then reacted with a thioester, such as methyl thioacetate, under controlled conditions to introduce the sulfanyl group.

    Esterification: Finally, the compound is esterified with benzoic acid or its derivatives to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound’s quinoline moiety is of particular interest due to its potential biological activity. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties.

Medicine

The compound could be explored for its pharmacological properties, particularly in the development of new therapeutic agents. Its structural features suggest potential interactions with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which METHYL 2-[({[(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]BENZOATE exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The quinoline moiety could intercalate with DNA, affecting gene expression, while the sulfanyl group could participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial activity.

    Benzoate Esters: Commonly used in preservatives and pharmaceuticals.

    Thioesters: Used in various biochemical applications.

Uniqueness

METHYL 2-[({[(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]BENZOATE is unique due to its combination of a quinoline moiety, a benzoate ester, and a sulfanyl group

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